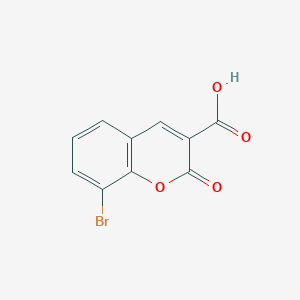

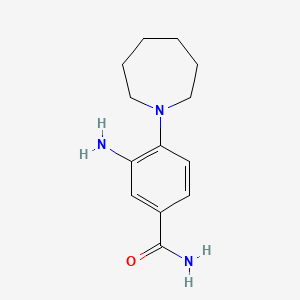

![molecular formula C10H13ClN4O B3039040 1-[4-(2-chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-one CAS No. 954226-92-7](/img/structure/B3039040.png)

1-[4-(2-chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-one

Descripción general

Descripción

1-[4-(2-chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a chloropyrimidine moiety, making it a valuable intermediate in the synthesis of various bioactive molecules.

Mecanismo De Acción

Target of Action

The primary target of 1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone is the G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone acts as an agonist to GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Biochemical Pathways

The activation of GPR119 leads to the stimulation of the adenylate cyclase pathway , resulting in increased cyclic adenosine monophosphate (cAMP) levels . This, in turn, triggers the release of insulin from pancreatic β-cells and GLP-1 from enteroendocrine cells .

Pharmacokinetics

This suggests that the compound is absorbed and distributed in the body in a manner that correlates with the administered dose .

Result of Action

The result of the compound’s action is a glucose-dependent insulin release and an increase in the secretion of the incretin GLP-1 . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Action Environment

The efficacy and stability of 1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone can be influenced by various environmental factorsIt’s also important to note that the compound should be stored at room temperature .

Análisis Bioquímico

Biochemical Properties

It is known that this compound is a derivative of pyrimidine, a basic aromatic ring that is a fundamental unit of many important biomolecules .

Cellular Effects

It is possible that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone is not well-defined. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone in animal models . Future studies could investigate potential threshold effects, as well as any toxic or adverse effects at high doses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-one typically involves the reaction of 2-chloropyrimidine with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, ensuring consistent product quality. Additionally, the use of automated systems for monitoring and controlling the reaction can enhance efficiency and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

1-[4-(2-chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrimidines, oxidized derivatives, and reduced forms of the original compound .

Aplicaciones Científicas De Investigación

1-[4-(2-chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-one has a wide range of applications in scientific research:

Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.

Medicine: It is investigated for its role in the synthesis of drugs targeting specific enzymes and receptors.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Comparación Con Compuestos Similares

Similar Compounds

1-(2-Chloropyrimidin-4-yl)piperidin-3-ol: This compound features a similar chloropyrimidine moiety but with a piperidin-3-ol structure.

4-Acetyl-2-chloropyridine: This compound has a chloropyridine moiety and an acetyl group, making it structurally related to 1-[4-(2-chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-one.

Uniqueness

This compound is unique due to its combination of a piperazine ring and a chloropyrimidine moiety, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Propiedades

IUPAC Name |

1-[4-(2-chloropyrimidin-4-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN4O/c1-8(16)14-4-6-15(7-5-14)9-2-3-12-10(11)13-9/h2-3H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIIGUJGWCEXPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Bromophenyl)sulfanyl]butanoic acid](/img/structure/B3038958.png)

![3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B3038960.png)

![3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B3038961.png)

![2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3038962.png)

![5,7-Difluorobenzo[b]furan-3(2H)-one](/img/structure/B3038971.png)

![2-[(Cyclohexylmethyl)amino]nicotinic acid](/img/structure/B3038972.png)